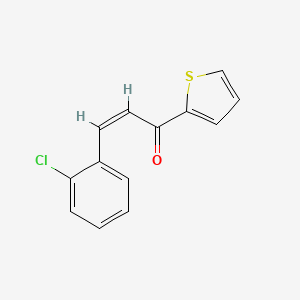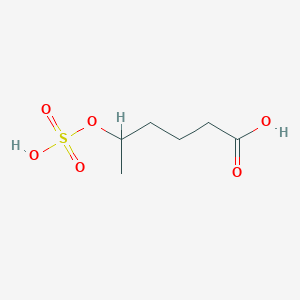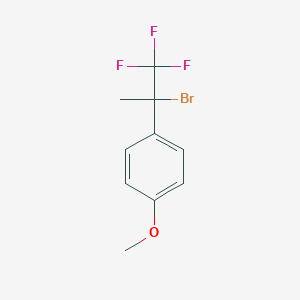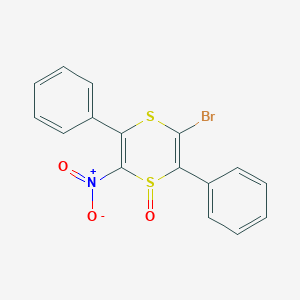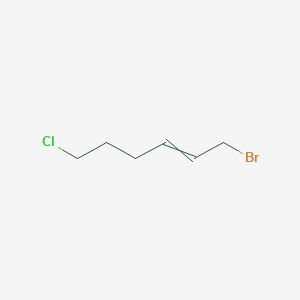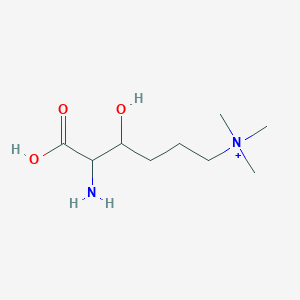
1-Pentanaminium, 5-amino-5-carboxy-4-hydroxy-N,N,N-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentanaminium, 5-amino-5-carboxy-4-hydroxy-N,N,N-trimethyl- is a chemical compound known for its unique structure and properties. It is also referred to as Nε,Nε,Nε-Trimethyllysine hydrochloride . This compound is significant in various scientific fields due to its biochemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentanaminium, 5-amino-5-carboxy-4-hydroxy-N,N,N-trimethyl- typically involves the methylation of lysine. The process includes the use of methylating agents under controlled conditions to achieve the desired trimethylation .
Industrial Production Methods: Industrial production of this compound often involves large-scale methylation processes, utilizing advanced techniques to ensure high purity and yield. The reaction conditions are optimized to maintain the stability and integrity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Pentanaminium, 5-amino-5-carboxy-4-hydroxy-N,N,N-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Aplicaciones Científicas De Investigación
1-Pentanaminium, 5-amino-5-carboxy-4-hydroxy-N,N,N-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying biochemical pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Pentanaminium, 5-amino-5-carboxy-4-hydroxy-N,N,N-trimethyl- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing various biochemical processes. The compound’s effects are mediated through its binding to active sites and altering the activity of enzymes and proteins .
Comparación Con Compuestos Similares
Nε,Nε,Nε-Trimethyllysine: Shares a similar structure but differs in specific functional groups.
N6,N6,N6-Trimethyl-L-lysine: Another related compound with distinct properties.
Uniqueness: 1-Pentanaminium, 5-amino-5-carboxy-4-hydroxy-N,N,N-trimethyl- is unique due to its specific functional groups and the resulting chemical behavior. Its ability to undergo various reactions and its applications in multiple fields highlight its significance .
Propiedades
Número CAS |
75056-20-1 |
|---|---|
Fórmula molecular |
C9H21N2O3+ |
Peso molecular |
205.27 g/mol |
Nombre IUPAC |
(5-amino-5-carboxy-4-hydroxypentyl)-trimethylazanium |
InChI |
InChI=1S/C9H20N2O3/c1-11(2,3)6-4-5-7(12)8(10)9(13)14/h7-8,12H,4-6,10H2,1-3H3/p+1 |
Clave InChI |
ZRJHLGYVUCPZNH-UHFFFAOYSA-O |
SMILES canónico |
C[N+](C)(C)CCCC(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14433913.png)
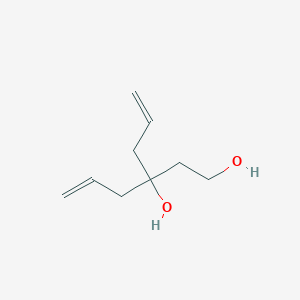
![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)
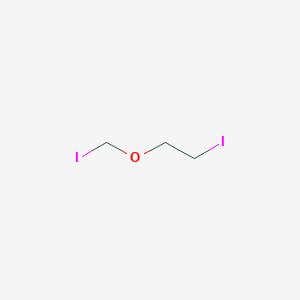
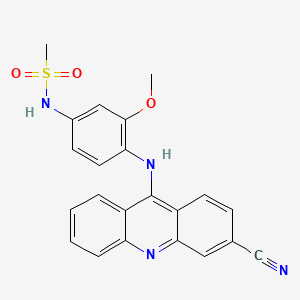
![2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol](/img/structure/B14433958.png)
![3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol](/img/structure/B14433960.png)
